molecular formula C13H18FN3OS B15112047 5-Fluoro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine

5-Fluoro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B15112047
M. Wt: 283.37 g/mol
InChI Key: UNEGJUSATNSODW-UHFFFAOYSA-N
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Description

5-Fluoro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine is a synthetic organic compound that features a fluorinated pyrimidine ring linked to a piperidine moiety via an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. One common method involves the nucleophilic substitution reaction where a fluorinated pyrimidine derivative reacts with a piperidine derivative under basic conditions. The thiolane ring can be introduced via a subsequent cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Catalysts and solvents are selected to enhance reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The thiolane ring may contribute to the compound’s stability and bioavailability. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine is unique due to the combination of the fluorinated pyrimidine ring and the thiolane-substituted piperidine moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H18FN3OS

Molecular Weight

283.37 g/mol

IUPAC Name

5-fluoro-2-[1-(thiolan-3-yl)piperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C13H18FN3OS/c14-10-7-15-13(16-8-10)18-12-1-4-17(5-2-12)11-3-6-19-9-11/h7-8,11-12H,1-6,9H2

InChI Key

UNEGJUSATNSODW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C3CCSC3

Origin of Product

United States

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